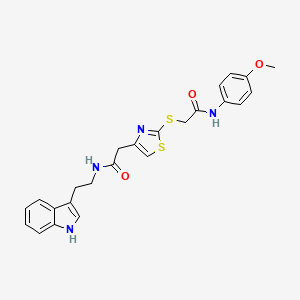
8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” belongs to the class of benzoxazinones . Benzoxazinones are heterocyclic compounds that are used as building blocks in various natural and synthetic organic compounds . They have been reported as intermediates during the biogenesis of cyclic hydroxamic acids in maize .
Synthesis Analysis
While specific synthesis methods for “8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” are not available, benzoxazinones can be synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis
The molecular structure of benzoxazinones includes a benzene ring fused with an oxazine ring . The specific substitutions at the 8, 6, and 4 positions with an amino group, a chlorine atom, and a methyl group respectively, would alter the properties of the basic benzoxazinone structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel derivatives related to 8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and their subsequent evaluation for antimicrobial activities. A study by Bektaş et al. (2007) focused on creating new 1,2,4-triazole derivatives, showcasing a methodology that could potentially apply to 8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one for developing antimicrobial agents with moderate to good efficacy against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Neuroprotective Antioxidants
Largeron et al. (1999) synthesized a series of 8-amino-1,4-benzoxazine derivatives, examining their potential to mitigate oxidative stress-induced neuronal degeneration. The study highlighted the importance of substituent effects on the 1,4-benzoxazine ring for enhancing neuroprotective activity without intrinsic cytotoxicity, suggesting a promising avenue for the development of neuroprotective agents (Largeron, Lockhart, Pfeiffer, & Fleury, 1999).
Anticancer Agents
Research into the development of anticancer agents has also seen the utilization of 1,4-benzoxazine derivatives. Garg et al. (2013) synthesized 6 and/or 8-substituted derivatives of 1,3-benzoxazines with a flavone moiety, evaluating their cytotoxic effects against human breast cancer (MCF-7) cell lines. Certain derivatives demonstrated potent anticancer activity, which highlights the potential of structurally related compounds like 8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one for anticancer drug development (Garg, Kumar, Chaudhary, Agrawal, Tomar, & Sreenivasan, 2013).
Sigma-1 Receptor Antagonists
Youssef et al. (2020) explored the design and synthesis of N-alkyl-2-(substitutedbenzamido) benzamides and related compounds by reacting amines or amino acid esters with benzoxazine derivatives. These compounds were evaluated as potential sigma-1 receptor agonists for their anticancer activity, demonstrating the versatility of benzoxazine derivatives in developing targeted therapies (Youssef, El-Moneim, Fathalla, & Nafie, 2020).
Eigenschaften
IUPAC Name |
8-amino-6-chloro-4-methyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-12-7-3-5(10)2-6(11)9(7)14-4-8(12)13/h2-3H,4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFJTDPVLHZADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-iodo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2726164.png)
![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid](/img/structure/B2726167.png)




![methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2726174.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butyl-N-methylacetamide](/img/structure/B2726178.png)
![7-chloro-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2726179.png)
![5-(cyclopentylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2726180.png)